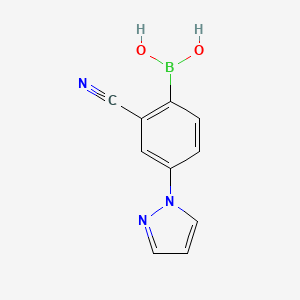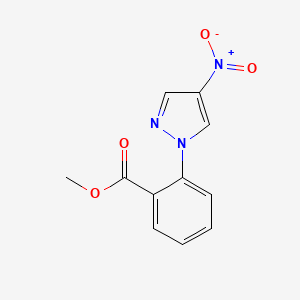
3,3-Di-tert-butyl-2-chlorooxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- is a specialized organic compound featuring a three-membered heterocyclic ring containing oxygen, nitrogen, and carbon atoms. This compound is known for its high reactivity due to the strained ring structure and the relatively weak nitrogen-oxygen bond. It has garnered significant attention in the field of organic chemistry for its utility as an oxygen- and nitrogen-transfer reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- typically involves the oxidation of imines with peracids or the amination of carbonyl compounds. One common method is the reaction of an imine with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to yield the desired oxaziridine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using peracids or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, transferring oxygen atoms to substrates such as alkenes, sulfides, and amines.
Amination: It can transfer nitrogen atoms to nucleophiles, including carbon and sulfur nucleophiles.
Cycloaddition: It participates in cycloaddition reactions to form larger heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
m-Chloroperbenzoic acid (m-CPBA): For oxidation reactions.
Transition metal catalysts: For facilitating cycloaddition and other complex transformations.
Major Products Formed
The major products formed from reactions involving oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- include epoxides, amines, and various heterocyclic compounds, depending on the specific reaction conditions and substrates used .
Scientific Research Applications
Oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for oxidation and amination reactions, facilitating the synthesis of complex organic molecules.
Biology: It is employed in the modification of biomolecules and the study of enzyme mechanisms.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- involves the transfer of oxygen or nitrogen atoms to substrates. The strained three-membered ring and weak nitrogen-oxygen bond facilitate these transfer reactions. The compound acts as an electrophilic reagent, with nucleophiles attacking the nitrogen or oxygen atom depending on the steric and electronic properties of the substituents .
Comparison with Similar Compounds
Similar Compounds
N-Sulfonyl oxaziridines:
N-Alkyl oxaziridines: These compounds have smaller substituents on the nitrogen atom and are used for similar applications but with different reactivity profiles.
Uniqueness
Oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- is unique due to its specific substituents, which confer distinct reactivity and selectivity in chemical reactions. The bulky tert-butyl groups influence the steric and electronic properties, making it a valuable reagent for selective transformations .
Properties
CAS No. |
101515-65-5 |
|---|---|
Molecular Formula |
C9H18ClNO |
Molecular Weight |
191.70 g/mol |
IUPAC Name |
3,3-ditert-butyl-2-chlorooxaziridine |
InChI |
InChI=1S/C9H18ClNO/c1-7(2,3)9(8(4,5)6)11(10)12-9/h1-6H3 |
InChI Key |
CZKMOVWVFHPGJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(N(O1)Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


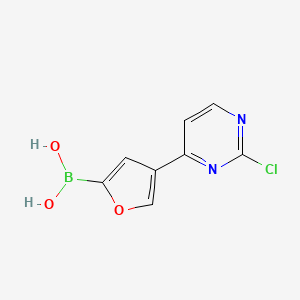
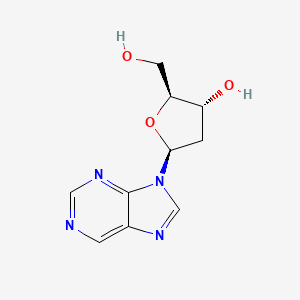

![2-[(2E)-2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B14082389.png)
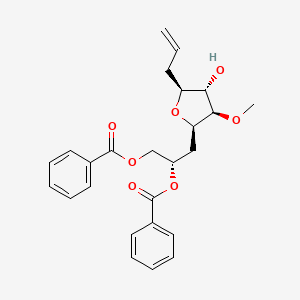

![2-Methylpropyl 4-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B14082415.png)

![8-(3-Chlorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14082425.png)

![1-(2-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082434.png)
![Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone](/img/structure/B14082445.png)
